molecular formula C8H6N4O3 B6592871 alpha-Azido-4'-nitroacetophenone CAS No. 26086-61-3

alpha-Azido-4'-nitroacetophenone

Cat. No. B6592871
CAS RN: 26086-61-3
M. Wt: 206.16 g/mol
InChI Key: ZAFBEOWOLVJCQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Alpha-Azido-4’-Nitroacetophenone can be synthesized by the reaction of 4-nitroacetophenone with sodium azide in acetic acid. The reaction proceeds via nucleophilic substitution of the acetate group with the azide group. The resulting product is purified by recrystallization from ethanol.


Molecular Structure Analysis

The molecular formula of Alpha-Azido-4’-Nitroacetophenone is C8H6N4O3. It is characterized by its unique properties such as its high reactivity, ability to form complexes with metal ions, and sensitivity to external stimuli such as light and temperature.


Chemical Reactions Analysis

Alpha-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation, etc . They have been employed for the synthesis of a number of biologically important heterocyclic compounds .


Physical And Chemical Properties Analysis

Alpha-Azido-4’-Nitroacetophenone is a yellow solid that is soluble in polar solvents such as water, ethanol, and acetone. It has a melting point of 146-149°C, and a boiling point of 472.6°C. The compound is sensitive to light and heat and can release nitrogen gas upon decomposition.

Mechanism of Action

Alpha-Azido ketones produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Safety and Hazards

Alpha-Azido-4’-Nitroacetophenone is harmful if swallowed . It causes serious eye irritation . It may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2-azido-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBEOWOLVJCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299047
Record name 2-Azido-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-nitrophenyl)ethanone

CAS RN

26086-61-3
Record name 2-Azido-1-(4-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26086-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-bromo-1-(4-nitro-phenyl)-ethanone (2.0 g, 8.2 mmol) in tetrahydrofuran (15 ml) and ethanol (15 ml) was added a solution of sodium azide (586 mg, 9.8 mmol) in water (1.5 ml). After stirring for 20 minutes, the mixture was concentrated under reduced pressure. The residue was treated with saturated aqueous sodium chloride solution (200 ml) and extracted with ethyl acetate (200 ml). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give crude 2-azido-1-(4-nitrophenyl)-ethanone.
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586 mg
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1.5 mL
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Synthesis routes and methods II

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